molecular formula C20H24N2O4S B3018393 2-methoxy-5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 941954-66-1

2-methoxy-5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B3018393
CAS No.: 941954-66-1
M. Wt: 388.48
InChI Key: BVWXOKDWSNOGIS-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone core substituted with a propyl group at the 1-position and a sulfonamide-linked benzene ring at the 6-position. The benzene ring is further functionalized with methoxy and methyl groups at the 2- and 5-positions, respectively.

Properties

IUPAC Name

2-methoxy-5-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-4-11-22-17-8-7-16(13-15(17)6-10-20(22)23)21-27(24,25)19-12-14(2)5-9-18(19)26-3/h5,7-9,12-13,21H,4,6,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWXOKDWSNOGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(2-Oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide

Key Differences :

  • Substituents on the Sulfonamide Benzene Ring : The query compound has 2-methoxy-5-methyl substituents, while the analogue in the PDB entry (e.g., PYL2-HAB1 complex) features a phenylmethane group linked to the sulfonamide .
  • Binding Interactions : The phenyl group may engage in π-π stacking with aromatic residues in protein targets, whereas the methoxy group in the query compound could participate in hydrogen bonding or dipole interactions.

Other Tetrahydroquinolinone Derivatives

Compounds with unsubstituted sulfonamide benzene rings (e.g., simple benzenesulfonamides) exhibit reduced steric hindrance, allowing broader conformational flexibility but weaker target specificity. The methoxy and methyl groups in the query compound likely enhance steric and electronic complementarity to specific binding pockets.

Crystallographic and Computational Comparisons

Crystallographic Analysis Tools

  • SHELX Suite : Used for refining crystal structures of both the query compound and analogues. SHELXL’s robustness in handling high-resolution data ensures accurate bond-length and angle comparisons .
  • Mercury CSD : Enables visualization of intermolecular interactions (e.g., hydrogen bonds, π-stacking) and packing patterns. For example, the methoxy group in the query compound may form shorter hydrogen bonds with adjacent molecules compared to bulkier substituents in analogues .

Key Crystallographic Parameters (Theoretical Comparison)

Parameter Query Compound (Estimated) PDB Analogue
Molecular Weight ~390 g/mol ~420 g/mol
Hydrogen Bonds 2–3 (methoxy-mediated) 1–2 (phenyl-mediated)
Packing Density Moderate High

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